molecular formula C25H27ClN6O4S B610301 PSB 0788

PSB 0788

Cat. No.: B610301
M. Wt: 543.0 g/mol
InChI Key: JQZJACVYMPKVDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PSB-0788 is a synthetic organic compound known for its high selectivity and affinity as an antagonist for the adenosine A2B receptor. It has an IC50 value of 3.64 nM and a Ki value of 0.393 nM . This compound is primarily used in scientific research, particularly in the study of chronic inflammatory lung diseases .

Biochemical Analysis

Biochemical Properties

PSB 0788 plays a significant role in biochemical reactions due to its high affinity for the A2B adenosine receptor . It interacts with this receptor, inhibiting its activity and thereby influencing the biochemical pathways in which the A2B receptor is involved . The nature of these interactions is characterized by the high affinity and selectivity of this compound for the A2B receptor .

Cellular Effects

The effects of this compound on cells are primarily due to its interaction with the A2B receptor . By inhibiting this receptor, this compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the A2B receptor and inhibiting its activity . This can lead to changes in gene expression and alterations in the activity of enzymes and other proteins that interact with the A2B receptor .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in metabolic pathways through its interaction with the A2B receptor

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interaction with the A2B receptor

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are determined by its interaction with the A2B receptor

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PSB-0788 involves multiple steps, starting with the preparation of the core xanthine structure. The key steps include:

Industrial Production Methods

While specific industrial production methods for PSB-0788 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as high-performance liquid chromatography (HPLC).

Scientific Research Applications

Chemistry

  • Tool Compound : PSB 0788 is employed as a tool compound to study the adenosine A2B receptor and its involvement in various biochemical pathways. Its high selectivity allows researchers to investigate receptor-specific functions without interference from other adenosine receptor subtypes .

Biology

  • Cellular Signaling Studies : The compound is utilized in studies exploring the role of adenosine receptors in cellular signaling and inflammation. Research indicates that this compound can modulate inflammatory responses, making it a valuable asset in understanding the mechanisms underlying various biological processes .

Medicine

  • Therapeutic Potential : There is growing interest in the therapeutic applications of this compound, particularly in treating chronic inflammatory lung diseases and conditions associated with the adenosine A2B receptor. For example, studies have demonstrated that this compound can ameliorate maternal inflammation-induced periventricular leukomalacia (PVL) in rat models by promoting normal oligodendrocyte development and myelination .

Industry

  • Drug Development : The compound is also significant in the pharmaceutical industry for developing new drugs targeting the adenosine A2B receptor. Its unique properties make it a candidate for further exploration in drug discovery initiatives aimed at addressing diseases related to adenosine signaling pathways .

Case Study 1: Maternal Inflammation-Induced PVL

In a study examining the effects of this compound on maternal inflammation-induced PVL, pregnant rats were treated with lipopolysaccharide (LPS) to induce inflammation. Subsequent administration of this compound resulted in improved myelination and increased expression of myelin-associated proteins (MBP) in the offspring, indicating its potential role in mitigating white matter injury due to maternal inflammation .

Key Findings:

  • Increased MBP expression post-treatment.
  • Enhanced differentiation of oligodendrocyte precursor cells (OPCs).
  • Suggests therapeutic relevance for conditions involving inflammatory responses.

Case Study 2: Adenosine Receptor Antagonism

Research characterizing various adenosine receptor antagonists highlighted this compound's potency compared to other compounds such as PSB-603 and Preladenant. This comparative analysis underscores its selectivity and efficacy at human A2B receptors, making it a critical agent for further pharmacological studies .

Comparative Data Table:

CompoundIC50 (nM)Selectivity
This compound3.64High selectivity over A1, A2A, A3 receptors
PSB-603<1Selective A2B antagonist
Preladenant>1000Selective A2A antagonist

Biological Activity

PSB 0788 is a potent and selective antagonist of the adenosine A2B receptor (A2B-AR), which plays a significant role in various biological processes, particularly in cancer biology and immunology. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 1027513-54-7
  • Molecular Weight : Not specified in the sources
  • IC50 : 3.64 nM at human A2B receptors, indicating high potency .

This compound functions primarily as an antagonist at the A2B adenosine receptor, exhibiting over 100-fold selectivity against other adenosine receptor subtypes (A1, A2A, and A3) in human tissues . The A2B receptor is implicated in mediating immune responses and tumor progression. By blocking this receptor, this compound can modulate immune cell activity and potentially inhibit tumor growth.

Biological Effects

  • Impact on Tumor Cells :
    • This compound has been shown to alter the behavior of colorectal cancer cells by changing their cellular redox state without affecting viability. This suggests that it may enhance mitochondrial oxidative phosphorylation, which could lead to reduced tumor growth .
  • Immune Modulation :
    • The compound has been utilized in studies involving RAW 264.7 macrophage cells to assess its effects on immune signaling pathways. For instance, treatment with this compound altered the expression levels of various genes associated with immune responses, including Arg1 (arginase), Vegfa (vascular endothelial growth factor), and Timp1 (tissue inhibitor of metalloproteinases) .

Table 1: Comparative Affinity of this compound at Adenosine Receptors

Receptor TypeHuman Affinity (nM)Rat Affinity (nM)Mouse Affinity (nM)
A1>1000>1000>1000
A2A>1000>1000>1000
A2B3.642240118
A3>1000>1000>1000

This table illustrates the varying affinities of this compound for different adenosine receptors across species, highlighting its selectivity for the human A2B receptor compared to rodent models .

Case Study: Colorectal Cancer Research

In a study examining the role of adenosine receptors in colorectal cancer, researchers found that blocking the A2B receptor with this compound led to significant changes in cellular metabolism and growth patterns. The study emphasized that targeting the A2B receptor could be a promising therapeutic strategy in managing colorectal tumors .

Properties

IUPAC Name

8-[4-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]sulfonylphenyl]-1-propyl-3,7-dihydropurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN6O4S/c1-2-11-32-24(33)21-23(29-25(32)34)28-22(27-21)18-5-9-20(10-6-18)37(35,36)31-14-12-30(13-15-31)16-17-3-7-19(26)8-4-17/h3-10H,2,11-16H2,1H3,(H,27,28)(H,29,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZJACVYMPKVDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(NC1=O)N=C(N2)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)CC5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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